4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide
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Overview
Description
4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a benzamide moiety
Preparation Methods
The synthesis of 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole ring, which can be achieved by reacting 2-aminophenol with aldehydes or ketones under acidic conditions . The resulting benzoxazole derivative is then subjected to further reactions to introduce the sulfanyl and acetyl groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups may also play a role in its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide include other benzoxazole derivatives. These compounds share the benzoxazole ring but differ in the substituents attached to it. For example:
2-(Benzoxazol-2-ylthio)acetic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
4-(Benzoxazol-2-ylthio)benzoic acid: Similar structure but with a benzoic acid group instead of a benzamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-23-16-19-12-3-1-2-4-13(12)22-16/h1-8H,9H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKACWSOXCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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